Cas no 1261879-63-3 (2,4-Bis(trifluoromethyl)-4'-(trifluoromethoxy)biphenyl)

1261879-63-3 structure

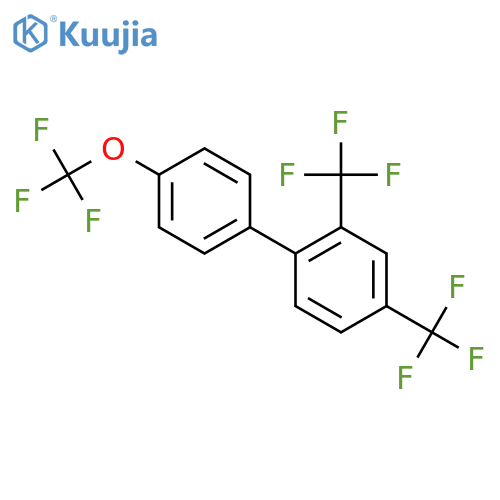

商品名:2,4-Bis(trifluoromethyl)-4'-(trifluoromethoxy)biphenyl

CAS番号:1261879-63-3

MF:C15H7F9O

メガワット:374.201115846634

CID:4990279

2,4-Bis(trifluoromethyl)-4'-(trifluoromethoxy)biphenyl 化学的及び物理的性質

名前と識別子

-

- 2,4-Bis(trifluoromethyl)-4'-(trifluoromethoxy)biphenyl

-

- インチ: 1S/C15H7F9O/c16-13(17,18)9-3-6-11(12(7-9)14(19,20)21)8-1-4-10(5-2-8)25-15(22,23)24/h1-7H

- InChIKey: MHMIEPUWPGGKAM-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C(F)(F)F)C=CC=1C1C=CC(=CC=1)OC(F)(F)F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 10

- 重原子数: 25

- 回転可能化学結合数: 2

- 複雑さ: 432

- 疎水性パラメータ計算基準値(XlogP): 6.5

- トポロジー分子極性表面積: 9.2

2,4-Bis(trifluoromethyl)-4'-(trifluoromethoxy)biphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011011989-500mg |

2,4-Bis(trifluoromethyl)-4'-(trifluoromethoxy)biphenyl |

1261879-63-3 | 97% | 500mg |

839.45 USD | 2021-07-04 | |

| Alichem | A011011989-250mg |

2,4-Bis(trifluoromethyl)-4'-(trifluoromethoxy)biphenyl |

1261879-63-3 | 97% | 250mg |

504.00 USD | 2021-07-04 | |

| Alichem | A011011989-1g |

2,4-Bis(trifluoromethyl)-4'-(trifluoromethoxy)biphenyl |

1261879-63-3 | 97% | 1g |

1,564.50 USD | 2021-07-04 |

2,4-Bis(trifluoromethyl)-4'-(trifluoromethoxy)biphenyl 関連文献

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

1261879-63-3 (2,4-Bis(trifluoromethyl)-4'-(trifluoromethoxy)biphenyl) 関連製品

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬